molecular formula C18H15N3O4 B2707147 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1105206-01-6

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2707147
CAS No.: 1105206-01-6
M. Wt: 337.335
InChI Key: ZRBYEHZMRHHYKU-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling with pyridine: The final step involves the coupling of the isoxazole intermediate with a pyridine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are common.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzo[d][1,3]dioxole moiety but differs in the functional groups attached.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Similar benzo[d][1,3]dioxole structure but with different substituents.

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of the benzo[d][1,3]dioxole, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Isoxazole ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyridin-3-ylmethyl group : May influence the compound's pharmacokinetics and binding affinity.

The molecular formula of this compound is C19H18N2O4C_{19}H_{18}N_2O_4 with a molecular weight of 338.36 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Thiourea DerivativeHepG22.38Doxorubicin7.46
Thiourea DerivativeHCT1161.54Doxorubicin8.29
Thiourea DerivativeMCF74.52Doxorubicin4.56

These results indicate that certain derivatives exhibit lower IC50 values than doxorubicin, a standard chemotherapy drug, suggesting enhanced potency against these cancer cell lines .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Induction of Apoptosis : Studies involving annexin V-FITC assays suggest that the compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that treatment with this compound can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Antimicrobial Activity

While primarily studied for anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds:

  • Some derivatives have shown limited antimicrobial efficacy against bacterial pathogens, indicating potential for further exploration in infectious disease contexts .

Case Studies

Several case studies have reported on the biological activities of compounds related to this compound:

  • Study on Benzo[d][1,3]dioxole Derivatives : This study synthesized various derivatives and tested their cytotoxicity against solid tumor cell lines. Results showed significant activity with varying effects depending on the specific structure of the derivative used .
  • Molecular Docking Studies : Computational studies have been employed to predict how these compounds interact with target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(20-10-12-2-1-5-19-9-12)8-14-7-16(25-21-14)13-3-4-15-17(6-13)24-11-23-15/h1-7,9H,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBYEHZMRHHYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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